Field: Biochemistry and Pharmaceutical Industry
Application: 1,3-Diisopropylurea is used in a process for solid phase peptide synthesis (SPPS) that completely eliminates all solvent intensive washing steps during each amino acid addition cycle .
Method: A key breakthrough is the removal of a volatile Fmoc deprotection base through bulk evaporation at elevated temperature while preventing condensation on the vessel surfaces with a directed headspace gas flushing .
Results: This process was demonstrated at both research and production scales without any impact on product quality and when applied to a variety of challenging sequences (up to 89 amino acids in length). The overall result is an extremely fast, high purity, scalable process with a massive waste reduction (up to 95%) while only requiring 10–15% of the standard amount of base used .
Field: Pharmaceutical Industry and Environmental Science
Application: 1,3-Diisopropylurea is removed from API (Active Pharmaceutical Ingredient) solutions using novel molecularly imprinted polymers .
Field: Biochemistry
Application: 1,3-Diisopropylurea is used as a peptide coupling reagent in the synthesis of two protected peptide proteins of scorpion neurotoxin II .
Application: 1,3-Diisopropylurea is used in the greening of the synthesis of peptide therapeutics. This process is focused on making peptide synthesis more environmentally friendly by reducing the use of solvents .
Field: Organic Chemistry
Application: 1,3-Diisopropylurea is used in the synthesis of N-acyl ureas .
1,3-Diisopropylurea is a synthetic organic compound belonging to the class of urea derivatives, characterized by its unique structure featuring two isopropyl groups attached to the nitrogen atoms of the urea moiety. Its chemical formula is , and it has a molecular weight of 144.21 g/mol. The compound's structure facilitates hydrogen bonding, which is crucial for its interactions with biological molecules and its applications in various chemical processes .
The mechanism by which 1,3-Diisopropylurea exerts its anticancer effects is still being elucidated. Research suggests it might inhibit fatty acid synthesis, a critical process for cell division and growth in cancer cells []. This inhibition could be due to the compound mimicking malonic acid, a natural metabolic intermediate that disrupts fatty acid biosynthesis.
The synthesis of 1,3-Diisopropylurea typically involves the condensation of isopropyl isocyanate with ammonia or a primary amine. While specific protocols are not extensively documented, general methods for synthesizing urea derivatives can be adapted for this compound. For instance, one-pot sequential reactions involving various reagents and conditions have been reported in the literature .
1,3-Diisopropylurea finds applications across several fields:
Interaction studies involving 1,3-Diisopropylurea focus on its ability to form complexes with various biological molecules. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in synthetic applications. Ongoing research aims to clarify these interactions and their implications for drug design and development .
Several compounds share structural similarities with 1,3-Diisopropylurea. Here are some notable examples:
What sets 1,3-Diisopropylurea apart from these similar compounds is its balance between steric hindrance and reactivity, making it particularly effective as a coupling reagent while maintaining favorable solubility profiles. Its application in environmentally friendly peptide synthesis further enhances its appeal within the pharmaceutical industry.
Irritant